molecular formula C11H11NO3 B2784577 2-(4-methoxy-1H-indol-3-yl)acetic Acid CAS No. 17897-49-3

2-(4-methoxy-1H-indol-3-yl)acetic Acid

Cat. No.: B2784577
CAS No.: 17897-49-3
M. Wt: 205.213
InChI Key: LASOXKFMZMXTOD-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and environmentally benign reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-(4-methoxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-methoxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Biological Activity

2-(4-methoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds, particularly those with methoxy substitutions, are known for their broad therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : The compound has been shown to influence cell cycle progression and apoptosis, which are critical in cancer biology.
  • Anti-inflammatory Activity : It exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
  • Analgesic Effects : Research indicates that this compound may also possess analgesic effects, making it a candidate for pain management therapies.

Antitumor Activity

Research has demonstrated that derivatives of indole compounds, including this compound, show promise in antitumor applications. For instance:

  • Colon and Lung Tumors : Related compounds have been reported to exhibit antitumor activity against solid tumors such as colon and lung cancers . This suggests that this compound may have similar potential.

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been widely studied. Specific findings include:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain indole derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 1.99 μM to 3.98 μM against various bacterial strains .
CompoundMIC (μM)Target Organisms
This compoundTBDVarious Gram-positive and Gram-negative bacteria

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives:

  • Oxidative Stress Protection : Compounds similar to this compound have shown protective effects against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Study on Antihyperglycemic Activity

A study synthesized various indole derivatives and evaluated their antihyperglycemic effects. Among these, compounds similar to this compound exhibited notable activity against hyperglycemia in experimental models. The results indicated a promising pathway for developing new treatments for diabetes .

Evaluation Against Drug-resistant Bacteria

Research focusing on drug-resistant strains of Staphylococcus aureus (MRSA) found that certain indole derivatives could inhibit bacterial growth effectively. This highlights the potential for this compound as a lead compound for developing new antibiotics .

Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASOXKFMZMXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17897-49-3
Record name 2-(4-methoxy-1H-indol-3-yl)acetic acid
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